N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Stereochemistry Structural verification Computational modeling

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 1164468-05-6) is a synthetic benzothiazole derivative with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol. The compound features a benzothiazole core substituted with a fluorine atom at the 4-position, a methyl group at the N3-position, and a butanamide side chain attached via a (Z)-configured exocyclic imine bond.

Molecular Formula C12H13FN2OS
Molecular Weight 252.31
CAS No. 1164468-05-6
Cat. No. B2563753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
CAS1164468-05-6
Molecular FormulaC12H13FN2OS
Molecular Weight252.31
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)C
InChIInChI=1S/C12H13FN2OS/c1-3-5-10(16)14-12-15(2)11-8(13)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3
InChIKeyCQMSJPUAVGBAMK-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 1164468-05-6): Structural Identity and Database Registration for Research Procurement


N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 1164468-05-6) is a synthetic benzothiazole derivative with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol [1]. The compound features a benzothiazole core substituted with a fluorine atom at the 4-position, a methyl group at the N3-position, and a butanamide side chain attached via a (Z)-configured exocyclic imine bond [1][2]. It is registered in ChEMBL as CHEMBL3211541, ChemSpider as ID 1610240, and is available from commercial suppliers at purities typically ≥95% for research use only [2]. As of the present literature, no primary bioactivity data or target engagement profiles have been deposited in public databases for this specific compound.

Why Generic Substitution Fails for N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide: Structural Determinants of Differentiation Among Benzothiazole Analogs


Within the benzothiazole-2-ylidene amide class, even minor structural variations can profoundly alter physicochemical properties and biological recognition. The target compound differs from its closest analogs by at least three non-redundant structural features: (i) the (Z)-configuration of the exocyclic imine bond, which determines molecular shape and dipole orientation [1]; (ii) the dual substitution pattern of N3-methyl plus C4-fluoro, creating a specific electrostatic and steric environment on the benzothiazole scaffold; and (iii) the butanamide acyl chain (n-propyl terminus), which modulates lipophilicity and hydrogen-bonding capacity relative to benzamide or acetamide congeners [2]. Evidence from the broader benzothiazole class demonstrates that analogous substitutions at these positions can shift FAAH inhibitory potency by over 100-fold (IC50 from 18 nM to >10 μM) and alter serine hydrolase selectivity profiles [2]. Therefore, generic interchange with compounds bearing different N3-alkyl groups, halogen positions, or acyl chain lengths cannot be assumed without explicit comparative data.

Product-Specific Quantitative Evidence Guide for N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide


Evidence Item 1: Z-Configuration Stereochemical Purity — Structural Verification via Canonical SMILES and InChI Key

The target compound adopts the (Z)-configuration at the exocyclic imine bond (C=N), as confirmed by the IUPAC name and canonical SMILES deposited in the ATB repository [1]. This is in contrast to the corresponding (E)-isomer, CAS 851079-97-5 (N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide), which possesses a distinct spatial orientation of the acyl chain relative to the benzothiazole plane . The (Z)-configuration places the carbonyl oxygen on the same side of the imine bond as the benzothiazole sulfur atom, creating a unique intramolecular electrostatic environment that is absent in the (E)-isomer [1].

Stereochemistry Structural verification Computational modeling

Evidence Item 2: Butanamide vs. Benzamide Acyl Chain — Impact on Calculated logP and Hydrogen Bonding Capacity

The target compound bears a butanamide acyl group (n-propyl terminus) at the exocyclic nitrogen, distinguishing it from the benzamide analog N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 868370-95-0) . The replacement of a planar aromatic phenyl ring (benzamide) with a flexible, aliphatic n-propyl chain (butanamide) is predicted to reduce molecular rigidity, alter logP by approximately -0.5 to -1.0 units, and change hydrogen bond acceptor geometry at the carbonyl oxygen [1]. In the context of the FAAH inhibitor class, the acyl chain length and composition have been shown to modulate inhibitory potency and selectivity; for benzothiazole-based FAAH inhibitors, the sulfonyl-piperidine moiety was critical for potency, while modifications to the acyl region tuned selectivity [1].

Lipophilicity Drug-likeness Physicochemical properties

Evidence Item 3: N3-Methyl vs. N3-Ethyl Substitution — Steric and Electronic Modulation at the Benzothiazole Core

The N3-methyl group in the target compound represents the minimal alkyl substitution on the endocyclic nitrogen of the 2,3-dihydrobenzothiazole ring system. The closest commercially cataloged analog with a larger N3-alkyl group is N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide, which replaces N3-methyl with N3-ethyl . This methyl-to-ethyl change increases steric bulk at the N3 position by one methylene unit, which is predicted to alter the conformational preferences of the acyl side chain and may affect the compound's ability to engage flat hydrophobic pockets in target proteins [1]. From class-level benzothiazole SAR literature, the N3-substituent has been identified as a key determinant of target engagement; for example, in benzothiazole-based kinase inhibitors, N3-alkyl modifications significantly impacted potency and selectivity profiles [1].

Structure-activity relationship Kinase inhibition Antimicrobial screening

Best Research and Industrial Application Scenarios for N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide


Scenario 1: Computational Chemistry and Molecular Docking Studies on Benzothiazole-Derived Pharmacophores

The compound's well-defined (Z)-configuration and availability of 3D structural parameters from the ATB repository (including MD topology files and DFT-optimized geometries) make it suitable as a docking input for virtual screening campaigns targeting enzymes with hydrophobic active sites, such as fatty acid amide hydrolase (FAAH) [1]. Its butanamide chain provides a defined, flexible hydrophobic anchor for exploring binding pocket depth, while the 4-fluoro substituent serves as a useful 19F NMR probe for ligand-observed binding studies [2].

Scenario 2: SAR Hit-to-Lead Expansion Starting from Benzothiazole FAAH Inhibitor Scaffolds

Based on the foundational SAR established by Wang et al. (J Med Chem, 2009), which identified benzothiazole analog 3 as a potent FAAH inhibitor (IC50 = 18 ± 8 nM), this compound can serve as a structurally simplified, commercially available starting point for exploring the contribution of the acyl chain to FAAH inhibition in the absence of the sulfonyl-piperidine moiety present in the lead series [1]. Researchers can systematically vary the butanamide chain while keeping the N3-methyl, C4-fluoro benzothiazole core constant, enabling clean SAR interpretation.

Scenario 3: Analytical Method Development and Reference Standard Procurement

With a defined CAS number (1164468-05-6), InChI Key (CQMSJPUAVGBAMK-OWBHPGMISA-N), and commercial availability at ≥95% purity, this compound is suitable as a reference standard for LC-MS/MS method development, calibration curve construction, and quality control in medicinal chemistry workflows [1]. Its molecular weight (252.31 Da) and predictable fragmentation pattern (butanamide amide bond cleavage) facilitate MRM transition optimization.

Scenario 4: Chemical Biology Probe Development for Serine Hydrolase Profiling

Given the demonstrated ability of benzothiazole-2-ylidene amides to act as serine hydrolase inhibitors (Wang et al., 2009), this compound can be evaluated as a scaffold for activity-based protein profiling (ABPP) probe development [1]. The 4-fluoro substituent provides a potential site for further derivatization (e.g., introduction of an alkyne handle via nucleophilic aromatic substitution) to generate clickable probes for target engagement studies, while the butanamide chain can be functionalized with fluorophores or affinity tags.

Quote Request

Request a Quote for N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.